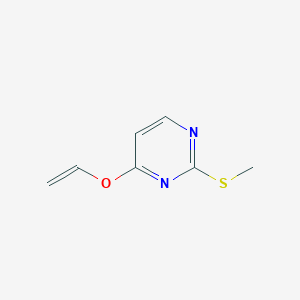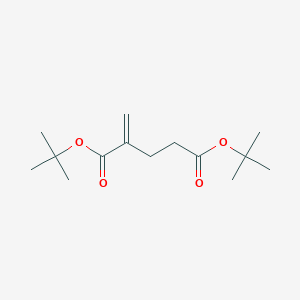
3-Fluoro-6-methyl-2-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-6-methyl-2-(propan-2-yl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a fluorinated aromatic compound that can be synthesized through different methods.
Applications De Recherche Scientifique
3-Fluoro-6-methyl-2-(propan-2-yl)aniline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been explored as a potential drug candidate due to its ability to interact with biological targets. In material science, it has been studied for its optical properties and potential use in organic light-emitting diodes. In organic synthesis, it has been used as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Fluoro-6-methyl-2-(propan-2-yl)aniline is not fully understood. However, it has been shown to interact with biological targets such as enzymes and receptors. In medicinal chemistry, it has been explored as a potential inhibitor of enzymes involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-6-methyl-2-(propan-2-yl)aniline are not well characterized. However, it has been shown to have some toxicity in animal studies. Further research is needed to fully understand the effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Fluoro-6-methyl-2-(propan-2-yl)aniline in lab experiments is its potential as a building block for the synthesis of other compounds. It also has potential applications in medicinal chemistry and material science. However, one limitation is the lack of understanding of its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the study of 3-Fluoro-6-methyl-2-(propan-2-yl)aniline. In medicinal chemistry, further studies are needed to fully understand its potential as a drug candidate and its mechanism of action. In material science, it could be further explored for its optical properties and potential use in organic light-emitting diodes. In organic synthesis, it could be used as a building block for the synthesis of other compounds. Further research is also needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
There are several methods to synthesize 3-Fluoro-6-methyl-2-(propan-2-yl)aniline. One of the most common methods is the reaction of 3-fluoroaniline with 2-bromo-2-methylpropane in the presence of a base. Another method involves the reaction of 3-fluoronitrobenzene with isopropylmagnesium chloride, followed by reduction with Raney Nickel.
Propriétés
Numéro CAS |
121286-46-2 |
|---|---|
Nom du produit |
3-Fluoro-6-methyl-2-(propan-2-yl)aniline |
Formule moléculaire |
C10H14FN |
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
3-fluoro-6-methyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)9-8(11)5-4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
Clé InChI |
MOERQYLHBDRBMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Synonymes |
Benzenamine, 3-fluoro-6-methyl-2-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



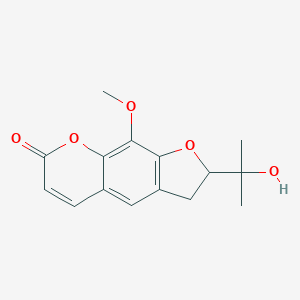

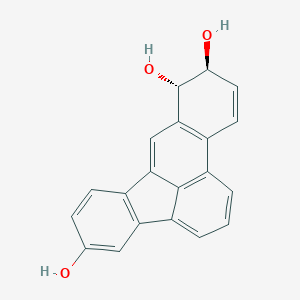


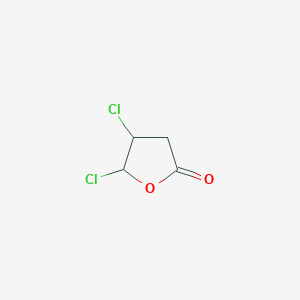
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)



![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
